molecular formula C12H4Cl6 B1329220 2,2',3,3',5,6'-Hexachlorobiphenyl CAS No. 52744-13-5

2,2',3,3',5,6'-Hexachlorobiphenyl

Cat. No. B1329220
CAS RN: 52744-13-5
M. Wt: 360.9 g/mol
InChI Key: UUTNFLRSJBQQJM-UHFFFAOYSA-N
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Description

2,2',3,3',5,6'-Hexachlorobiphenyl is a type of chlorinated biphenyl with multiple chlorine atoms attached to a biphenyl structure. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated biphenyls and their properties. For instance, the paper titled "Shorthand" numbering of chlorobiphenyls" discusses a shorthand notation for chlorobiphenyls, which could be applied to understand the naming and substitution pattern of 2,2',3,3',5,6'-Hexachlorobiphenyl .

Synthesis Analysis

The synthesis of chlorinated biphenyls is not directly addressed in the provided papers. However, the synthesis of related compounds with complex chlorine substitutions is discussed. For example, the synthesis of polychlorotriphenylmethyl units is reported, which involves robust and rigid structures that could be related to the synthesis of chlorinated biphenyls .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the presence of chlorine atoms on a biphenyl core. The paper on "2,3-Dichloro-3',4'-dihydroxybiphenyl" provides information on the dihedral angle between benzene rings and intramolecular hydrogen bonding, which could be relevant to understanding the molecular structure of 2,2',3,3',5,6'-Hexachlorobiphenyl .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2',3,3',5,6'-Hexachlorobiphenyl. However, they do discuss reactions of related compounds, such as the oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane, which could offer insights into the reactivity and chemical behavior of chlorinated biphenyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls like 2,2',3,3',5,6'-Hexachlorobiphenyl can be inferred from the properties of similar compounds discussed in the papers. For example, the paper on polyhydroxyoligothiophenes discusses solid-state conformations and intermolecular interactions, which are important for understanding the physical properties of chlorinated biphenyls . Additionally, the paper on the synthesis and structure of 3-((2,6-Dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one discusses crystal structures and stacking interactions, which are relevant to the physical properties of chlorinated biphenyls .

Scientific Research Applications

Solubility in Supercritical Fluids

The solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',5,6'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide, n-butane, and methanol has been studied. These studies are significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).

Hepatic Microsomal Enzyme Activity

Research has been conducted on the effects of various hexachlorobiphenyl isomers on hepatic microsomal drug metabolism and hepatic porphyrins in rats. These studies help in understanding the biochemical and toxicological impacts of these compounds (Stonard & Greig, 1976).

Degradational and Analytical Indicator

The ratio of different hexachlorobiphenyl congeners, including 2,2',3,3',5,6'-Hexachlorobiphenyl, has been proposed as a possible degradational and analytical indicator in various matrices. This research aids in the environmental monitoring and analysis of PCB contamination (Turrio-Baldassarri et al., 1997).

Metabolic Pathways and Excretion

Studies have explored the metabolism and excretion of hexachlorobiphenyl isomers in rats. Understanding the metabolic pathways of these compounds is essential for assessing their environmental persistence and potential health risks (Kato et al., 1980).

Vibrational Circular Dichroism Studies

Research involving vibrational circular dichroism and quantum chemical calculations has been conducted on the chiral transformation products of PCBs, including hexachlorobiphenyl isomers. These studies are significant for understanding the stereochemistry and environmental behavior of PCBs (Döbler et al., 2002).

Photodechlorination Studies

Photodechlorination of 2,2',3,3',6,6'-hexachlorobiphenyl has been studied in polymer solutions, providing insights into the environmental degradation of PCBs under light exposure (Nowakowska et al., 1991).

Density Functional Theory Studies

Density functional theory studies have been conducted on the radical ions of polychlorinated biphenyls, including 2,2',3,3',5,6'-Hexachlorobiphenyl. These studies are vital for understanding the electronic properties and reactivity of PCBs (Arulmozhiraja et al., 2002).

Safety And Hazards

PCBs, including 2,2’,3,3’,5,6’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They are still found in the environment due to their resistance to degradation .

properties

IUPAC Name

1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTNFLRSJBQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073541
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,6'-Hexachlorobiphenyl

CAS RN

52744-13-5
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 pubs.acs.org
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
K Miyoshi, T Nishio, A Yasuhara, M Morita… - Chemosphere, 2004 - Elsevier
Dechlorination of hexachlorobenzene (HCB) was achieved by a liquid potassium–sodium (K–Na)-alloy. HCB in a cyclohexane/benzene solution (22 mmol/l, 4.67 g/l as chlorine) was …
Number of citations: 46 www.sciencedirect.com
T Mazer, FD Hileman, RW Noble, JJ Brooks - Analytical Chemistry, 1983 - ACS Publications
Synthesis of the 38 tetrachlorodibenzofuran isomers and identification by capillary column gas chromatography mass spectrometry Page 1 104 Anal. Chem. 1983, 55, 104-110 metals …
Number of citations: 71 pubs.acs.org
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
S Puri, JS Chickos, WJ Welsh - Journal of chemical information …, 2003 - ACS Publications
Comparative Molecular Field Analysis (CoMFA) has been used to develop three-dimensional quantitative structure−property relationship (3D-QSPR) models for the fusion enthalpy at …
Number of citations: 74 pubs.acs.org
C García‐Ruiz, AL Crego, ML Marina - Electrophoresis, 2003 - Wiley Online Library
Charged cyclodextrin (CD) derivatives were used as chiral selectors in electrokinetic chromatography (EKC) for the chiral separation of highly hydrophobic neutral racemates such as …

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